2-amino-N-(3-methoxypropyl)-4-oxo-4H-chromene-3-carboxamide
CAS No.:
Cat. No.: VC13423179
Molecular Formula: C14H16N2O4
Molecular Weight: 276.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N2O4 |
|---|---|
| Molecular Weight | 276.29 g/mol |
| IUPAC Name | 2-amino-N-(3-methoxypropyl)-4-oxochromene-3-carboxamide |
| Standard InChI | InChI=1S/C14H16N2O4/c1-19-8-4-7-16-14(18)11-12(17)9-5-2-3-6-10(9)20-13(11)15/h2-3,5-6H,4,7-8,15H2,1H3,(H,16,18) |
| Standard InChI Key | CBFRWCYUUGCYHT-UHFFFAOYSA-N |
| SMILES | COCCCNC(=O)C1=C(OC2=CC=CC=C2C1=O)N |
| Canonical SMILES | COCCCNC(=O)C1=C(OC2=CC=CC=C2C1=O)N |
Introduction
Chemical Identity and Structural Analysis
Structural Features
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Chromene Core: A benzopyran scaffold with a keto group at position 4 and an amino group at position 2.
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Carboxamide Side Chain: A 3-carboxamide group connected to a 3-methoxypropyl moiety, enhancing hydrophilicity and potential hydrogen-bonding interactions.
Table 1: Key Functional Groups and Their Roles
| Position | Functional Group | Role in Bioactivity |
|---|---|---|
| 2 | -NH₂ | Hydrogen bonding, electrostatic interactions |
| 3 | -CONH-(CH₂)₃-OCH₃ | Solubility modulation, target binding |
| 4 | -C=O | Electron withdrawal, conjugation stability |
Synthesis and Characterization
Synthetic Routes
While no direct synthesis is reported for this compound, analogous chromene-3-carboxamides are typically synthesized via:
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Multi-Component Reactions (MCRs): Combining aldehydes, malononitrile, and resorcinol derivatives under basic conditions (e.g., Ca(OH)₂ or diethylamine) .
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Coupling Reactions: Amidation of preformed chromene-3-carboxylic acids with amines using coupling agents like DCC (dicyclohexylcarbodiimide) .
Hypothetical Synthesis Pathway:
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Step 1: Synthesis of ethyl 2-amino-4-oxo-4H-chromene-3-carboxylate via Knoevenagel condensation of resorcinol and ethyl cyanoacetate .
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Step 2: Hydrolysis of the ester to the carboxylic acid using NaOH.
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Step 3: Amide coupling with 3-methoxypropylamine using DCC in CHCl₃ .
Spectroscopic Characterization
Data inferred from similar chromene carboxamides :
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¹H NMR (DMSO-d₆): δ 8.8 (s, 1H, NH), 7.5–6.8 (m, 4H, aromatic), 3.7 (t, 2H, OCH₂), 3.3 (s, 3H, OCH₃).
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¹³C NMR: 160–165 ppm (C=O), 55 ppm (OCH₃), 40–45 ppm (CH₂NH).
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IR (KBr): 3347 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
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HRMS: [M+H]⁺ calculated for C₁₇H₂₁N₂O₄⁺: 316.1423.
Biological Activities and Mechanisms
Antimicrobial Activity
Chromene carboxamides exhibit broad-spectrum activity:
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Compound 4c: MIC = 0.062 mg/mL against Bacillus cereus (superior to streptomycin) .
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Structure-Activity Relationship (SAR): Electron-donating groups (e.g., OCH₃) enhance gram-negative activity .
Enzyme Inhibition
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MAO-B Inhibition: N-Phenyl-4-oxo-4H-chromene-3-carboxamides show IC₅₀ values as low as 0.0014 µM .
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α-Glucosidase/Tyrosinase Inhibition: Chromenes with amino and cyano groups inhibit enzymes via H-bonding and π-π interactions .
Physicochemical and Pharmacokinetic Properties
Solubility and LogP
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Calculated LogP: ~2.1 (moderate lipophilicity due to methoxypropyl chain).
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Water Solubility: Improved compared to non-polar analogs (e.g., phenyl substituents) .
ADME Profile
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Absorption: High intestinal permeability (Caco-2 model predicted).
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Metabolism: Likely hepatic oxidation via CYP450 enzymes.
Future Research Directions
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